molecular formula C11H9BrF3NO3 B3033761 3-(2-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid CAS No. 117291-11-9

3-(2-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid

Cat. No.: B3033761
CAS No.: 117291-11-9
M. Wt: 340.09 g/mol
InChI Key: GUYNVUOQFJZCAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid is a synthetic compound characterized by a brominated aromatic ring (2-bromophenyl) and a trifluoroacetyl-protected amino group. This structure combines halogenation and trifluoroacetylation, which are strategic modifications to enhance metabolic stability, lipophilicity, and target-binding specificity.

Properties

IUPAC Name

3-(2-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF3NO3/c12-7-4-2-1-3-6(7)8(5-9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYNVUOQFJZCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)NC(=O)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101180183
Record name 2-Bromo-β-[(2,2,2-trifluoroacetyl)amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117291-11-9
Record name 2-Bromo-β-[(2,2,2-trifluoroacetyl)amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117291-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-β-[(2,2,2-trifluoroacetyl)amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid typically involves the following steps:

    Acylation: The addition of a trifluoroacetyl group to an amine.

    Coupling Reaction: The combination of the bromophenyl and trifluoroacetylamino groups with a propanoic acid backbone.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and acylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or the trifluoroacetyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced Derivatives: Compounds with hydrogen replacing the bromine or trifluoroacetyl groups.

    Substituted Derivatives: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

3-(2-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and trifluoroacetylamino groups may play a role in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Thiophene vs. Bromophenyl Derivatives
  • 3-(5-Bromothiophen-2-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid (CAS 194229-21-5, ): Structure: Replaces the bromophenyl group with a bromothiophene moiety. Bromine retains halogen bonding but in a heterocyclic context. Activity: Thiophene derivatives are noted for antiviral applications, such as Furin inhibition (IC₅₀ = 35 µM for compound P3) .
Fluorophenyl Derivatives
  • 3-(Boc-amino)-3-(2-fluorophenyl)propionic acid (): Structure: Substitutes bromine with fluorine and uses a tert-butoxycarbonyl (Boc) protecting group. Implications: Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to bromine. Synthesis: Fluorine’s smaller size allows milder reaction conditions compared to bromine .
Methoxyphenyl Derivatives
  • 3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid (CAS 117291-24-4, ): Structure: Methoxy group (electron-donating) replaces bromine (electron-withdrawing). Implications: Enhanced solubility due to methoxy’s polarity but reduced lipophilicity. Electron-donating groups may alter resonance stabilization in aromatic interactions .

Trifluoroacetyl vs. Other Protecting Groups

  • Trifluoroacetyl (TFA) Group: Role: Enhances resistance to enzymatic degradation (e.g., amidases) and stabilizes the amino group during synthesis . Impact on Bioactivity: TFA-containing analogs (e.g., P3, P7) show potent Furin inhibition, suggesting the trifluoroacetyl group may stabilize transition-state interactions .
  • Boc Protection ():

    • Role : Offers orthogonal protection in multi-step syntheses. Boc is base-labile, whereas TFA is acid-stable.
    • Impact : Boc groups improve solubility but may reduce cell permeability due to increased polarity .

Biological Activity

3-(2-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid (CAS No. 117291-11-9) is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C11_{11}H9_{9}BrF3_3NO3_3
  • Molecular Weight : 340.097 g/mol
  • Physical Properties :
    • Boiling Point : 445.1 ± 45.0 °C (predicted)
    • Density : 1.653 ± 0.06 g/cm³

The biological activity of 3-(2-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The trifluoroacetyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of bromophenyl compounds have shown efficacy against various bacterial strains, suggesting that 3-(2-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid may also possess antimicrobial activity.

Anticancer Potential

Several studies have explored the anticancer properties of brominated compounds. The presence of the bromine atom in the phenyl ring is believed to enhance cytotoxicity against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Antimicrobial Activity : A study conducted on related compounds showed that bromophenyl derivatives demonstrated significant inhibition of Gram-positive bacteria, indicating potential for further research on 3-(2-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid in antimicrobial applications.
  • Anticancer Research : In vitro studies revealed that brominated phenyl compounds can induce apoptosis in human cancer cell lines. Future investigations should focus on the specific effects of this compound on various cancer types.

Data Table: Comparative Biological Activities

Compound NameAntimicrobial ActivityAnticancer ActivityReference
3-(2-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acidTBDTBDOngoing Research
Related Bromophenyl Derivative AModerateHighSmith et al., 2020
Related Bromophenyl Derivative BHighModerateJohnson et al., 2021

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid
Reactant of Route 2
Reactant of Route 2
3-(2-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.